(2,3,4,5,6-Pentachlorophenyl)methyl 4-(diethylamino)-3-fluorobenzoate
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Overview
Description
(2,3,4,5,6-Pentachlorophenyl)methyl 4-(diethylamino)-3-fluorobenzoate is an organic compound with the molecular formula C18H15Cl5FNO2 and a molecular weight of 473.58 g/mol . This compound is known for its complex structure, which includes multiple halogen atoms and a fluorinated aromatic ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of (2,3,4,5,6-Pentachlorophenyl)methyl 4-(diethylamino)-3-fluorobenzoate typically involves multi-step organic reactions. One common synthetic route includes the esterification of 4-(diethylamino)-3-fluorobenzoic acid with (2,3,4,5,6-pentachlorophenyl)methanol under acidic conditions. The reaction is often catalyzed by sulfuric acid or other strong acids to facilitate the formation of the ester bond . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
(2,3,4,5,6-Pentachlorophenyl)methyl 4-(diethylamino)-3-fluorobenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
(2,3,4,5,6-Pentachlorophenyl)methyl 4-(diethylamino)-3-fluorobenzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules and study reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and studies of enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of (2,3,4,5,6-Pentachlorophenyl)methyl 4-(diethylamino)-3-fluorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application and target .
Comparison with Similar Compounds
(2,3,4,5,6-Pentachlorophenyl)methyl 4-(diethylamino)-3-fluorobenzoate can be compared with other similar compounds, such as:
(2,3,4,5,6-Pentachlorophenyl)methyl 4-(dimethylamino)-3-fluorobenzoate: Similar structure but with dimethylamino group instead of diethylamino.
(2,3,4,5,6-Pentachlorophenyl)methyl 4-(diethylamino)-3-chlorobenzoate: Similar structure but with a chlorine atom instead of a fluorine atom.
(2,3,4,5,6-Pentachlorophenyl)methyl 4-(diethylamino)-3-bromobenzoate: Similar structure but with a bromine atom instead of a fluorine atom.
These comparisons highlight the uniqueness of this compound in terms of its specific halogenation pattern and functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
(2,3,4,5,6-pentachlorophenyl)methyl 4-(diethylamino)-3-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl5FNO2/c1-3-25(4-2)12-6-5-9(7-11(12)24)18(26)27-8-10-13(19)15(21)17(23)16(22)14(10)20/h5-7H,3-4,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXFQQLGARYDSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1)C(=O)OCC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl5FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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